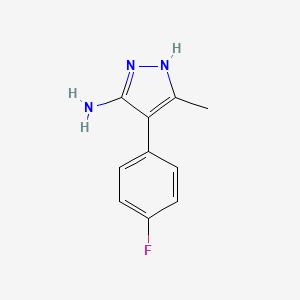

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

説明

4-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a fluorine-substituted phenyl ring at position 4 and a methyl group at position 3 of the pyrazole core. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting ion channels and kinases.

Synthesis: The compound is synthesized via a condensation reaction between 4-fluorophenylacetonitrile and 1,1-dimethoxy-N,N-dimethylethylamine in dimethylformamide (DMF), followed by hydrazine monohydrochloride treatment in ethanol . The process yields the product with high purity, as confirmed by spectral data (¹H NMR, ESI-MS) .

特性

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMAIRSHUYHWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-16-3 | |

| Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for synthesizing 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This approach reduces reaction times and improves yields compared to conventional heating.

Procedure

A mixture of 4-fluorophenylhydrazine hydrochloride (1 equiv.) and 3-aminocrotononitrile (1 equiv.) in 1 M HCl is irradiated at 150°C for 10–15 minutes in a microwave reactor. The product precipitates upon basification with 10% NaOH and is isolated via vacuum filtration.

Key Advantages:

- Short reaction time (10–15 minutes).

- High yields (69–84%).

- Eco-friendly solvent (water-based system).

Representative Data:

Conventional Acid-Catalyzed Condensation

This traditional method involves refluxing reactants in acidic conditions, suitable for large-scale synthesis.

Procedure

4-fluorophenylhydrazine hydrochloride and 3-aminocrotononitrile are refluxed in concentrated HCl/water (1:1 v/v) at 100°C for 1 hour . The product is neutralized with ammonia, filtered, and recrystallized.

Key Advantages:

- No specialized equipment required.

- Scalable for industrial production.

Limitations:

- Longer reaction time (1 hour).

- Moderate yield (72%).

Representative Data:

| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorophenylhydrazine HCl, 3-aminocrotononitrile | Conc. HCl/H₂O | 100 | 1 h | 72% |

Organocatalytic Methods Using L-Proline

L-Proline, a chiral organocatalyst, enables greener synthesis under mild conditions.

Procedure

A mixture of 4-fluorophenylhydrazine , 3-aminocrotononitrile , and L-proline (30 mol%) in ethanol is heated at 78°C for 6–8 hours . The product is extracted with dichloromethane and purified via column chromatography.

Key Advantages:

- Environmentally benign (ethanol solvent).

- Avoids strong acids .

Limitations:

- Lower yields (75–79%).

- Extended reaction time .

Representative Data:

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Fluorophenylhydrazine, 3-aminocrotononitrile | L-Proline | Ethanol | 78 | 8 h | 79% |

Sonication-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics through cavitation, offering a rapid alternative.

Comparative Analysis of Methods

| Method | Temperature (°C) | Time | Yield | Scalability | Green Metrics |

|---|---|---|---|---|---|

| Microwave-Assisted | 150 | 10–15 min | 69–84% | High | Moderate |

| Conventional Reflux | 100 | 1 h | 72% | High | Low |

| L-Proline Catalyzed | 78 | 6–8 h | 75–79% | Moderate | High |

| Sonication | 25 | 0.5–1 h | N/A | Moderate | High |

Mechanistic Insights

The synthesis typically proceeds via condensation-cyclization :

- Condensation : Hydrazine reacts with 3-aminocrotononitrile to form a hydrazone intermediate.

- Cyclization : Intramolecular nucleophilic attack generates the pyrazole ring.

- Aromatization : Acidic conditions promote dehydration and aromatization.

化学反応の分析

Types of Reactions

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

科学的研究の応用

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

Medicine: Its stability and biological activity suggest potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

作用機序

The mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

類似化合物との比較

Physicochemical Properties :

Applications :

The compound is utilized in synthesizing TRPC6 channel activators (e.g., M085) and kinase inhibitors, demonstrating its versatility in drug discovery .

Comparison with Similar Compounds

Pyrazole derivatives with structural modifications exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Key Observations :

TRPC6 Channel Activation

Kinase Inhibition

- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Demonstrates p38αMAP kinase inhibition due to pyridinyl substitution, which enhances hydrogen bonding with ATP-binding pockets .

- Chloro/Bromo Analogues (e.g., Compounds 4 and 5) : Exhibit antimicrobial activity, with halogen size (Cl vs. Br) influencing steric interactions in bacterial targets .

Crystallographic and Structural Insights

- Isostructurality : Chloro (4) and bromo (5) derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole are isostructural, with identical crystal packing despite halogen differences. This suggests minimal steric disruption in solid-state applications .

- SHELX Refinement : Structural data for related compounds were refined using SHELXL, ensuring high accuracy in bond length (±0.002 Å) and R-factor (0.031) .

生物活性

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a fluorophenyl and a methyl substituent, which may enhance its stability and biological efficacy. Research has indicated its applicability in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique properties arise from the presence of the fluorine atom, which can significantly influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl group enhances binding affinity to proteins, potentially inhibiting their activity. This mechanism can disrupt critical biological pathways, leading to various therapeutic effects:

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various pathogens .

- Anticancer Potential : Its ability to interfere with cell proliferation pathways positions it as a candidate for cancer therapy .

Antimicrobial Activity

Research has shown that this compound exhibits promising antimicrobial properties. In vitro studies evaluated its effectiveness against common bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives . The compound was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in treating infections caused by these pathogens.

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, compounds similar to this compound showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs . These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases.

Anticancer Potential

The compound's anticancer activity has been explored through various assays that measure cell viability and proliferation. It has shown effectiveness in inhibiting the growth of cancer cell lines, although specific data on this compound is still emerging . The mechanism likely involves the disruption of signaling pathways crucial for cancer cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-fluorophenyl)-1H-pyrazol-5-amine | Lacks methyl group | Reduced stability and activity |

| 3-methyl-1H-pyrazol-5-amine | Lacks fluorophenyl group | Lower biological activity |

| 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Chlorine substitution affects reactivity | Altered biological properties |

The comparison highlights the unique advantages of the fluorine substitution in enhancing both stability and biological activity compared to other derivatives.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including this compound. For instance:

- Antimicrobial Evaluation : A study demonstrated that derivatives including this compound exhibited potent antimicrobial activity with MIC values indicating strong efficacy against resistant bacterial strains .

- Anti-inflammatory Research : Another study reported on the anti-inflammatory potential of pyrazole derivatives, where compounds similar to this compound showed significant inhibition of inflammatory cytokines .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step protocols involving cyclization, functionalization, and substitution reactions. For example:

- Step 1 : Condensation of acetylacetone derivatives with hydrazines to form the pyrazole core .

- Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .

- Step 3 : Methylation at the 3-position using methyl iodide or dimethyl sulfate under basic conditions .

Key intermediates are characterized by NMR and IR spectroscopy, with final structures confirmed via X-ray crystallography .

Q. Which spectroscopic methods are essential for characterizing this compound?

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231) .

- Enzyme Inhibition : IC measurements for targets like carbonic anhydrase .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated derivatives of this compound?

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) to improve cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps .

- Regioselectivity Control : Steric directing groups or microwave-assisted synthesis minimize byproducts .

Q. How can structural discrepancies between spectral data and crystallography be resolved?

Q. What strategies are employed in SAR studies to enhance bioactivity?

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity .

- Scaffold Hybridization : Fuse the pyrazole core with triazole or quinazoline moieties to improve target affinity .

- Protease Stability : Introduce methyl or trifluoromethyl groups to reduce metabolic degradation .

Q. How should contradictory bioactivity data across studies be interpreted?

- Assay Variability : Control for differences in cell lines (e.g., P. falciparum K1 vs. mammalian cells) .

- Compound Purity : Validate via HPLC (>95%) to exclude impurities affecting results .

- Structural Analogues : Compare activity of closely related derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to identify critical substituents .

Q. What computational tools are used to predict its pharmacokinetic properties?

Q. How is selectivity against off-targets assessed in pharmacological studies?

Q. What experimental approaches elucidate its mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。